molecular formula C13H19N3OS B6463445 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2640898-26-4

4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine

Cat. No.: B6463445
CAS No.: 2640898-26-4
M. Wt: 265.38 g/mol
InChI Key: VCUYGYHSWVMDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine core The presence of a cyclobutyl group and a methylsulfanyl group on the pyrimidine ring adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine typically involves the formation of the pyrimidine core followed by the introduction of the cyclobutyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring. Subsequent functionalization steps introduce the cyclobutyl and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Morpholine, hydrazine

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with morpholine results in the formation of 2-morpholino-6-polyfluoroalkylpyrimidin-4-ones .

Scientific Research Applications

4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is unique due to the combination of its cyclobutyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-cyclobutyl-2-methylsulfanylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-18-13-14-11(10-3-2-4-10)9-12(15-13)16-5-7-17-8-6-16/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUYGYHSWVMDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCOCC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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